Cas no 86607-82-1 (dibenzo[b,d]furan-2-ylmethanol)
dibenzo[b,d]furan-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- dibenzo[b,d]furan-2-ylmethanol
- 2-Dibenzofuranmethanol
- DTXSID701006951
- AT32579
- FT-0736030
- AKOS009333350
- {8-oxatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}methanol
- MFCD18451180
- NSC-155261
- dibenzofuran-2-ylmethanol
- 86607-82-1
- {8-oxatricyclo[7.4.0.0(2),?]trideca-1(13),2(7),3,5,9,11-hexaen-4-yl}methanol
- ZMBVDFRNENAAKX-UHFFFAOYSA-N
- LS-11544
- NSC155261
- SCHEMBL2966131
- DA-26296
- 8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YLMETHANOL
- ALBB-031729
-
- MDL: MFCD18451180
- Inchi: 1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2
- InChI Key: ZMBVDFRNENAAKX-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C2C=C(CO)C=CC1=2
Computed Properties
- Exact Mass: 198.068079557g/mol
- Monoisotopic Mass: 198.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 33.4Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 379.2±17.0 °C at 760 mmHg
dibenzo[b,d]furan-2-ylmethanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
dibenzo[b,d]furan-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529436-500 mg |
2-Dibenzofuranmethanol; . |
86607-82-1 | 500MG |
€254.60 | 2023-02-17 | ||
| abcr | AB529436-1 g |
2-Dibenzofuranmethanol; . |
86607-82-1 | 1g |
€322.50 | 2023-07-11 | ||
| abcr | AB529436-5 g |
2-Dibenzofuranmethanol; . |
86607-82-1 | 5g |
€907.00 | 2023-07-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744519-100mg |
Dibenzo[b,d]furan-2-ylmethanol |
86607-82-1 | 98% | 100mg |
¥495.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744519-1g |
Dibenzo[b,d]furan-2-ylmethanol |
86607-82-1 | 98% | 1g |
¥2626.00 | 2024-04-27 | |
| A2B Chem LLC | AC25324-100mg |
2-Dibenzofuranmethanol |
86607-82-1 | 97% | 100mg |
$58.00 | 2024-04-19 | |
| A2B Chem LLC | AC25324-250mg |
2-Dibenzofuranmethanol |
86607-82-1 | 97% | 250mg |
$97.00 | 2024-04-19 | |
| A2B Chem LLC | AC25324-1g |
2-Dibenzofuranmethanol |
86607-82-1 | 97% | 1g |
$236.00 | 2023-12-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194978A-250mg |
dibenzo[b,d]furan-2-ylmethanol |
86607-82-1 | 0.97 | 250mg |
¥1468.8 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194978A-100mg |
dibenzo[b,d]furan-2-ylmethanol |
86607-82-1 | 0.97 | 100mg |
¥864.0 | 2024-07-24 |
dibenzo[b,d]furan-2-ylmethanol Suppliers
dibenzo[b,d]furan-2-ylmethanol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on dibenzo[b,d]furan-2-ylmethanol
Dibenzo[b,d]furan-2-ylmethanol (CAS No. 86607-82-1): A Comprehensive Overview
Dibenzo[b,d]furan-2-ylmethanol, identified by the chemical compound code CAS No. 86607-82-1, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the benzofuran family, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The benzofuran core structure is characterized by a fused ring system consisting of a benzene ring and a furan ring, which imparts distinct electronic and steric characteristics to the molecule.
The structural motif of dibenzo[b,d]furan-2-ylmethanol makes it a versatile scaffold for the development of various pharmacophores. The presence of a hydroxymethyl group at the 2-position of the dibenzo[b,d]furan ring system enhances its reactivity and functionality, making it a valuable intermediate in synthetic chemistry. This compound has been explored in multiple research avenues, including the synthesis of bioactive molecules and the development of novel therapeutic agents.
In recent years, there has been a growing interest in benzofuran derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit properties such as antioxidant, anti-inflammatory, and anticancer effects. The hydroxymethyl group in dibenzo[b,d]furan-2-ylmethanol serves as a key functional site for further chemical modifications, allowing researchers to tailor the molecule's properties for specific applications.
One of the most compelling aspects of dibenzo[b,d]furan-2-ylmethanol is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel heterocyclic structures with enhanced biological activity. For instance, derivatives of dibenzo[b,d]furan-2-ylmethanol have been investigated for their potential in treating neurological disorders, where the benzofuran scaffold contributes to interactions with specific biological targets.
The pharmaceutical industry has shown particular interest in this compound due to its structural similarity to known bioactive molecules. By modifying the substituents around the dibenzo[b,d]furan core, scientists can explore new chemical space and discover compounds with improved pharmacokinetic profiles. This approach aligns with the broader trend in drug discovery towards rational design and targeted synthesis.
Recent advancements in computational chemistry have further enhanced the utility of dibenzo[b,d]furan-2-ylmethanol. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies have not only validated previous experimental findings but also suggested new synthetic pathways for optimizing its biological activity.
The synthetic methodologies for preparing dibenzo[b,d]furan-2-ylmethanol have been refined over time, leading to more efficient and scalable processes. Modern synthetic routes often involve multi-step sequences that highlight the compound's versatility as a building block. These methods have enabled researchers to access a wide range of derivatives, each with unique properties and potential applications.
In conclusion, dibenzo[b,d]furan-2-ylmethanol (CAS No. 86607-82-1) is a multifaceted compound with significant implications in medicinal chemistry and drug development. Its unique structural features and reactivity make it a valuable scaffold for designing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in pharmaceutical innovation is likely to grow even further.
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